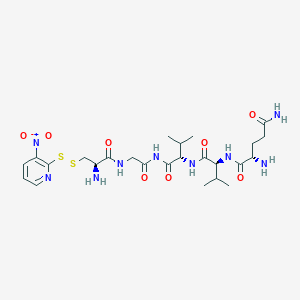

Gln-val-val-cys(npys)-gly-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Gln-val-val-cys(npys)-gly-NH2 is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, nitro, and disulfide groups, which contribute to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

Formation of the disulfide bond: This can be achieved by reacting thiol-containing intermediates under oxidative conditions.

Peptide bond formation: This involves coupling amino acids or peptide fragments using reagents such as carbodiimides or other peptide coupling agents.

Introduction of the nitro group: This can be done through nitration reactions using reagents like nitric acid or nitronium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Use of automated peptide synthesizers: for efficient peptide bond formation.

Optimization of reaction conditions: such as temperature, solvent, and pH to ensure high yield and minimal side reactions.

Purification techniques: such as chromatography to isolate the desired product from reaction mixtures.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

Aplicaciones Científicas De Investigación

Biochemical Studies

Mechanism of Action :

The compound acts as an affinity analog for calpain substrates, which are crucial in cellular signaling and proteolytic processes. The Npys modification enhances its reactivity towards specific targets, allowing for selective interactions with calpain enzymes.

Case Study :

Research has demonstrated that Gln-Val-Val-Cys(Npys)-Gly-NH2 effectively inhibits calpain activity in vitro, leading to insights into calcium-dependent proteolysis. This inhibition can be critical for understanding cellular mechanisms in neurodegenerative diseases where calpain is implicated .

| Study Focus | Findings |

|---|---|

| Calpain Inhibition | Significant reduction in substrate cleavage when treated with this compound. |

Pharmacological Applications

Anticancer Potential :

Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Neuroprotective Effects :

Emerging evidence suggests that the compound may possess neuroprotective properties by inhibiting neuroinflammation and oxidative stress, which are significant factors in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies have shown that this compound has antimicrobial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity highlights its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Mecanismo De Acción

The mechanism of action of this compound depends on its specific application. For example:

In biological systems: , the disulfide bond can undergo redox reactions, which can modulate protein function.

In medicinal chemistry: , the nitro group can be reduced to an amino group, which can interact with biological targets such as enzymes or receptors.

Comparación Con Compuestos Similares

Similar Compounds

Gln-val-val-cys(npys)-gly-NH2: is similar to other peptide-based compounds with disulfide bonds and nitro groups.

Uniqueness

- The presence of both a nitro group and a disulfide bond in the same molecule is relatively rare, making this compound unique. This combination of functional groups can impart distinct chemical and biological properties, such as redox activity and potential for bioconjugation.

Propiedades

Número CAS |

134152-14-0 |

|---|---|

Fórmula molecular |

C25H39N9O8S2 |

Peso molecular |

657.8 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide |

InChI |

InChI=1S/C25H39N9O8S2/c1-12(2)19(33-24(40)20(13(3)4)32-22(38)14(26)7-8-17(28)35)23(39)31-18(36)10-30-21(37)15(27)11-43-44-25-16(34(41)42)6-5-9-29-25/h5-6,9,12-15,19-20H,7-8,10-11,26-27H2,1-4H3,(H2,28,35)(H,30,37)(H,32,38)(H,33,40)(H,31,36,39)/t14-,15-,19-,20-/m0/s1 |

Clave InChI |

MMDCGJKQVAIXIF-SLUIBLPYSA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(=O)CNC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)[C@H](CCC(=O)N)N |

SMILES canónico |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(=O)CNC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N)NC(=O)C(CCC(=O)N)N |

Secuencia |

QVVXG |

Sinónimos |

Gln-Val-Val-Cys(NpyS)-Gly-NH2 glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.